molecular formula C10H9NOS2 B14548161 2-Ethoxy-4H-3,1-benzothiazine-4-thione CAS No. 62247-90-9

2-Ethoxy-4H-3,1-benzothiazine-4-thione

Cat. No.: B14548161
CAS No.: 62247-90-9
M. Wt: 223.3 g/mol
InChI Key: MOLJSJVVQCXOOP-UHFFFAOYSA-N
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Description

2-Ethoxy-4H-3,1-benzothiazine-4-thione is a heterocyclic compound that features a benzene ring fused to a thiazine ring. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethoxy-4H-3,1-benzothiazine-4-thione typically involves the reaction of anthranilic acid or its derivatives with aroyl isothiocyanates to form thiourea derivatives. These intermediates undergo a thiazine ring closure to yield the desired benzothiazine compound . The reaction conditions often involve the use of concentrated sulfuric acid (H₂SO₄) to promote ring closure .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Ethoxy-4H-3,1-benzothiazine-4-thione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H₂O₂) for oxidation, reducing agents like sodium borohydride (NaBH₄) for reduction, and various nucleophiles and electrophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzothiazine ring .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Ethoxy-4H-3,1-benzothiazine-4-thione is unique due to the presence of the thione group, which imparts distinct chemical reactivity and biological activity compared to its oxygen-containing analogs . This uniqueness makes it a valuable compound for various scientific research applications.

Properties

CAS No.

62247-90-9

Molecular Formula

C10H9NOS2

Molecular Weight

223.3 g/mol

IUPAC Name

2-ethoxy-3,1-benzothiazine-4-thione

InChI

InChI=1S/C10H9NOS2/c1-2-12-10-11-8-6-4-3-5-7(8)9(13)14-10/h3-6H,2H2,1H3

InChI Key

MOLJSJVVQCXOOP-UHFFFAOYSA-N

Canonical SMILES

CCOC1=NC2=CC=CC=C2C(=S)S1

Origin of Product

United States

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